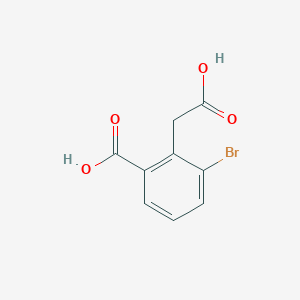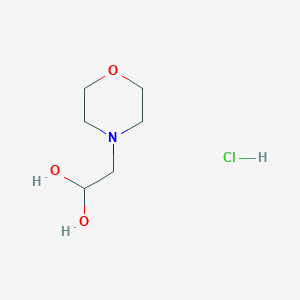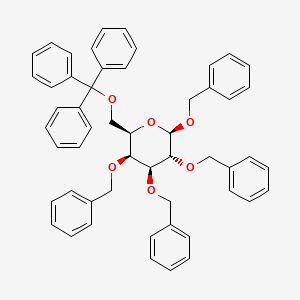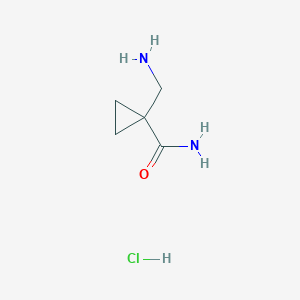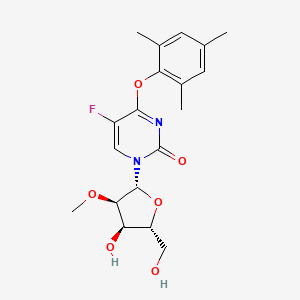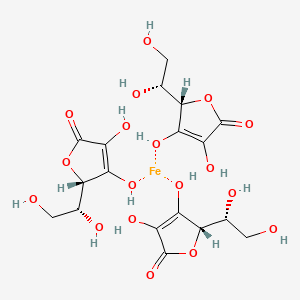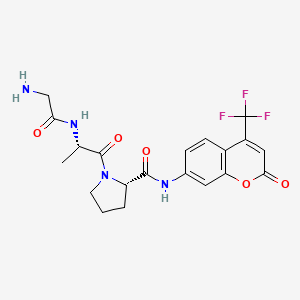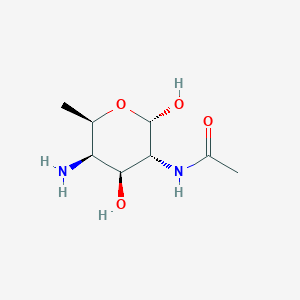
3-Fluoro-4-(trifluoromethyl)phenylacetylene
Descripción general
Descripción
3-Fluoro-4-(trifluoromethyl)phenylacetylene (3F4TFP) is an organofluorine compound that has been studied for its potential applications in various scientific fields. It is a colorless liquid with a boiling point of 125°C and a density of 1.45 g/mL. 3F4TFP has a variety of uses in organic synthesis, medicinal chemistry, and materials science. It is also used as a starting material for the synthesis of other compounds, such as fluoroalkenes and fluoroalkynes.
Aplicaciones Científicas De Investigación
Synthesis and Organic Chemistry
- Trifluoromethylated Alkenes Synthesis : The concurrent fluoro-trifluoromethylation of arylacetylenes enables the production of (Z)-α-fluoro-β-CF3 styrenes, which are valuable for their unique chemical properties. This method extends to syn-oxy-trifluoromethylation and syn-aryl-trifluoromethylation, offering a pathway to various functionalized trifluoromethylated Z-alkenes and showcasing the utility of Cu(III)-CF3 complexes in organic synthesis (Zhang et al., 2017).
- Polymer Science : New bisfluoro monomers and poly(arylene ether)s based on 3-Fluoro-4-(trifluoromethyl)phenylacetylene derivatives have been synthesized, displaying high thermal stability and solubility in various organic solvents. These polymers are noted for their potential in creating materials with high glass transition temperatures and thermal stability, suitable for high-performance applications (Salunke et al., 2007).
Novel Compound Development
- Development of Fluorinated Liquid Crystals : Research into the optical absorption behavior and spectral shifts of fluorinated liquid crystals showcases the potential of fluorinated compounds in the ultraviolet region, indicating their application in optical materials and devices (Praveen & Ojha, 2014).
- Catalytic Fluoromethylation : The use of photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds has been explored, emphasizing the importance of CF3 and CF2H groups in pharmaceuticals and agrochemicals. This research highlights innovative strategies for introducing fluoromethyl groups into various compounds, contributing to the development of new fluorination methods (Koike & Akita, 2016).
Advanced Material Synthesis
- High-Performance Polymers : The synthesis and characterization of novel poly(arylene ether)s incorporating 3-Fluoro-4-(trifluoromethyl)phenylacetylene derivatives demonstrate the creation of materials with high glass-transition temperatures and excellent thermal stability. These polymers, soluble in a broad range of solvents and capable of forming transparent, flexible films, are promising for applications requiring high thermal resistance and optical clarity (Huang et al., 2007; 2010).
Propiedades
IUPAC Name |
4-ethynyl-2-fluoro-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F4/c1-2-6-3-4-7(8(10)5-6)9(11,12)13/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSHYFFZSFXKSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(trifluoromethyl)phenylacetylene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




